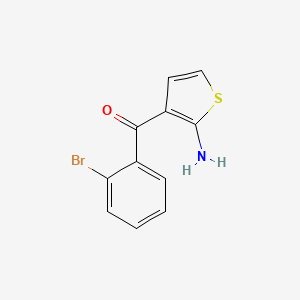
3-(2-Bromobenzoyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromobenzoyl)thiophen-2-amine is an organic compound with the molecular formula C11H8BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine typically involves the following steps:
Bromination of Benzoyl Chloride: Benzoyl chloride is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzoyl chloride.
Formation of Thiophene Derivative: The 2-bromobenzoyl chloride is then reacted with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromobenzoyl)thiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-substituted benzoyl)thiophen-2-amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(2-hydroxybenzoyl)thiophen-2-amine.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromobenzoyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromobenzoyl)thiophen-2-amine involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorobenzoyl)thiophen-2-amine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorobenzoyl)thiophen-2-amine: Contains a fluorine atom in place of bromine.
3-(2-Iodobenzoyl)thiophen-2-amine: Features an iodine atom instead of bromine.
Uniqueness
3-(2-Bromobenzoyl)thiophen-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C11H8BrNOS |
|---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
(2-aminothiophen-3-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C11H8BrNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 |
InChI-Schlüssel |
SUBHUFXYUHUNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


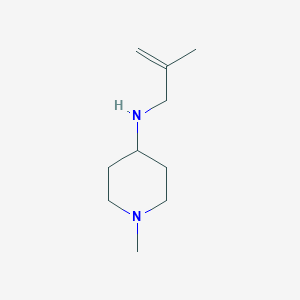
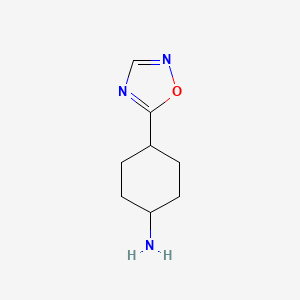

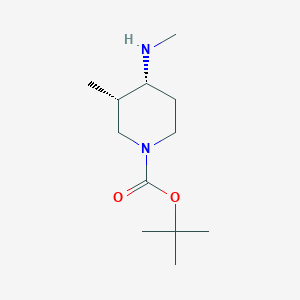
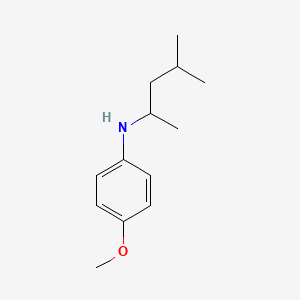
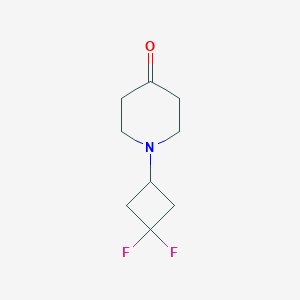
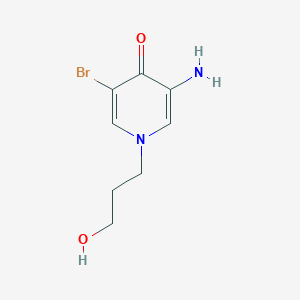
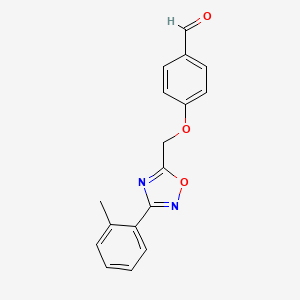
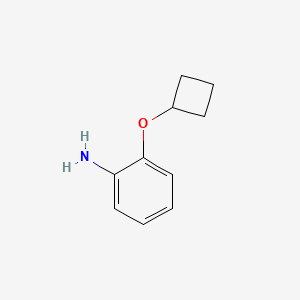
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
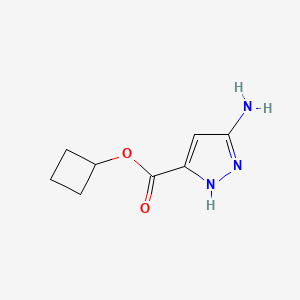
![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)

![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
